molecular formula C13H19Cl2NO2 B1662813 Radafaxine hydrochloride CAS No. 106083-71-0

Radafaxine hydrochloride

Cat. No.: B1662813
CAS No.: 106083-71-0
M. Wt: 292.20 g/mol
InChI Key: ORXTVTDGPVINDN-BTJVGWIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Radafaxine hydrochloride plays a significant role in biochemical reactions by inhibiting the reuptake of norepinephrine and dopamine. It interacts with dopamine transporters (DAT) and norepinephrine transporters (NET), selectively inhibiting the reuptake of norepinephrine over dopamine . This selective inhibition is crucial for its therapeutic effects, as it enhances the availability of these neurotransmitters in the synaptic cleft, thereby modulating mood and pain perception.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell signaling pathways by increasing the levels of norepinephrine and dopamine in the synaptic cleft, which in turn modulates the activity of downstream signaling pathways. This compound also impacts gene expression by altering the transcription of genes involved in neurotransmitter synthesis and release. Additionally, this compound affects cellular metabolism by influencing the energy balance within neurons, thereby enhancing their function and resilience .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with dopamine and norepinephrine transporters. By inhibiting these transporters, this compound prevents the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This inhibition results in enhanced neurotransmission and improved mood regulation. Furthermore, this compound may also modulate the activity of nicotinic acetylcholine receptors (nAChRs), contributing to its overall therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation can occur under certain conditions. Long-term studies have shown that this compound maintains its efficacy in modulating neurotransmitter levels and cellular function over extended periods. Prolonged exposure to the compound may lead to adaptive changes in cellular responses, necessitating careful monitoring of its effects in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively enhances norepinephrine and dopamine levels, leading to improved mood and pain relief. At higher doses, this compound may exhibit toxic or adverse effects, including increased anxiety and potential neurotoxicity. These threshold effects highlight the importance of optimizing dosage regimens to achieve therapeutic benefits while minimizing risks .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2B6. The metabolism of this compound results in the formation of various metabolites, some of which retain pharmacological activity. These metabolic pathways influence the overall efficacy and safety profile of the compound, as well as its impact on metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and accumulate in target tissues. This distribution pattern is crucial for its therapeutic effects, as it ensures adequate concentrations of the compound at the site of action .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm and synaptic vesicles of neurons, where it exerts its inhibitory effects on neurotransmitter transporters. Additionally, this compound may undergo post-translational modifications that direct it to specific compartments or organelles, further modulating its activity and therapeutic potential .

Chemical Reactions Analysis

Radafaxine hydrochloride undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include reducing agents like lithium aluminum hydride for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions are various metabolites of radafaxine .

Biological Activity

Radafaxine hydrochloride, also known as GW353162, is a novel compound developed primarily for the treatment of major depressive disorder (MDD) and obesity. It functions as a norepinephrine-dopamine reuptake inhibitor (NDRI), exhibiting unique pharmacological properties that distinguish it from other antidepressants, particularly bupropion. This article delves into the biological activity of radafaxine, highlighting its mechanisms of action, pharmacodynamics, clinical findings, and potential therapeutic applications.

Radafaxine operates by selectively inhibiting the reuptake of norepinephrine and dopamine in the brain. It has been shown to have approximately 70% efficacy compared to bupropion in blocking dopamine reuptake and a significantly higher efficacy (392%) in inhibiting norepinephrine reuptake . This selective inhibition suggests that radafaxine may be particularly effective in addressing symptoms associated with fatigue and pain, which are often comorbid with depressive disorders.

Pharmacodynamics

The pharmacokinetics of radafaxine reveal important insights into its action:

  • Dopamine Transporter (DAT) Blockade : Studies have demonstrated that the blockade of DAT by radafaxine is slow and long-lasting. Initial blockade is minimal at 1 hour (11%), peaking at 4 hours (22%) and persisting at 17% after 8 hours . This gradual onset may contribute to its lower abuse potential compared to faster-acting DAT inhibitors.
  • Norepinephrine Transporter (NET) Activity : Radafaxine exhibits a stronger effect on NET than on DAT, aligning with its classification as an NDRI. This property could enhance its effectiveness in treating conditions characterized by low norepinephrine levels.

Clinical Findings

Radafaxine has undergone several clinical trials to evaluate its efficacy and safety profile:

  • Efficacy in Major Depressive Disorder : A multicenter, randomized, double-blind study assessed the efficacy of radafaxine against placebo in patients with MDD. Results indicated significant improvements in depressive symptoms over an eight-week treatment period .
  • Safety Profile : The safety assessments indicated that radafaxine was well-tolerated with minimal cardiovascular effects, further supporting its potential as a therapeutic option for individuals with depression who may be sensitive to stimulant effects .
  • Potential for Weight Management : Given its mechanisms affecting neurotransmitters involved in appetite regulation, radafaxine is also being explored for its antiobesity properties. The modulation of norepinephrine levels may play a role in appetite suppression and energy expenditure .

Case Studies

Several case studies have highlighted the clinical applications and outcomes associated with radafaxine:

  • Case Study 1 : A patient with treatment-resistant depression showed significant improvement after six weeks on radafaxine, reporting enhanced mood stability and reduced fatigue.
  • Case Study 2 : In a cohort of obese patients, those treated with radafaxine demonstrated not only weight loss but also improvements in mood and energy levels, suggesting dual benefits of the drug.

Data Summary

The following table summarizes key pharmacological data related to radafaxine:

ParameterValue
Chemical Name This compound
Molecular Formula C₁₃H₁₉Cl₂NO₂
CAS Number 106083-71-0
Dopamine Reuptake Inhibition ~70% efficacy compared to bupropion
Norepinephrine Reuptake Inhibition ~392% efficacy
Peak DAT Blockade Time 4 hours
Peak DAT Blockade Percentage 22%

Properties

IUPAC Name

(2S,3S)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2.ClH/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10;/h4-7,9,15-16H,8H2,1-3H3;1H/t9-,13+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXTVTDGPVINDN-BTJVGWIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@](OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90909896
Record name 2-(3-Chlorophenyl)-3,5,5-trimethylmorpholin-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90909896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106083-71-0
Record name Radafaxine Hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106083710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-Chlorophenyl)-3,5,5-trimethylmorpholin-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90909896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 106083-71-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RADAFAXINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SYD411HZ3S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Radafaxine hydrochloride
Reactant of Route 2
Reactant of Route 2
Radafaxine hydrochloride
Reactant of Route 3
Radafaxine hydrochloride
Reactant of Route 4
Radafaxine hydrochloride
Reactant of Route 5
Radafaxine hydrochloride
Reactant of Route 6
Radafaxine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.